1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
- Formation of the benzodiazole ring.
- Attachment of the phenoxyethyl group.
- Coupling with the dimethylphenyl group.
- Formation of the pyrrolidinone ring.
Each step would require specific reagents and conditions, such as:
- Catalysts (e.g., palladium or copper catalysts).
- Solvents (e.g., dichloromethane, ethanol).
- Temperature control (e.g., reflux conditions).
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions to minimize by-products and maximize efficiency is crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or benzodiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Biological Assays: Studied for its interactions with enzymes or receptors.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit a particular enzyme by binding to its active site.
Receptor Modulation: It could act as an agonist or antagonist at a receptor, altering its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
- 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-ETHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Uniqueness
- The specific combination of substituents in 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE may confer unique biological activity or chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-19-12-13-22(16-20(19)2)30-18-21(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)14-15-32-23-8-4-3-5-9-23/h3-13,16,21H,14-15,17-18H2,1-2H3 |
InChI Key |
JLXNHVDPRMSQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)C |
Origin of Product |
United States |
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